molecular formula C30H35NO4 B11693774 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11693774
M. Wt: 473.6 g/mol
InChI Key: DIFYGUHBLOEHEO-UHFFFAOYSA-N
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Description

The compound 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative featuring a hexahydroquinoline core with a 2-phenylethyl ester at position 3 and a 2-isopropoxy-substituted phenyl group at position 2. This structure is characterized by its fused bicyclic system and diverse substituents, which influence its physicochemical and biological properties. The hexahydroquinoline scaffold is known for pharmacological relevance, particularly in calcium channel modulation and anti-inflammatory applications .

Properties

Molecular Formula

C30H35NO4

Molecular Weight

473.6 g/mol

IUPAC Name

2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(2-propan-2-yloxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C30H35NO4/c1-19(2)35-25-14-10-9-13-22(25)27-26(29(33)34-16-15-21-11-7-6-8-12-21)20(3)31-23-17-30(4,5)18-24(32)28(23)27/h6-14,19,27,31H,15-18H2,1-5H3

InChI Key

DIFYGUHBLOEHEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC(C)C)C(=O)OCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, including the formation of the hexahydroquinoline core and the subsequent introduction of the phenylethyl and propan-2-yloxyphenyl groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Ester Group Impact :

  • The 2-phenylethyl ester in the target compound increases molecular weight and logP compared to ethyl or methyl esters, suggesting enhanced membrane permeability but reduced aqueous solubility. This aligns with its predicted CNS activity due to higher blood-brain barrier penetration .
  • Ethyl/methyl esters (e.g., ) exhibit lower logP values (~3.1–4.2), favoring solubility for oral administration.

Electron-withdrawing groups (e.g., 2-chloro in ) increase electrophilicity, correlating with anti-inflammatory activity at low doses. Thiophene (in ) may improve π-stacking interactions in receptor binding, while methoxy groups (in ) enhance hydrogen-bonding capacity .

Crystallographic and Conformational Analysis

  • Target Compound vs. Ethyl 4-phenyl Derivative : The ethyl 4-phenyl derivative crystallizes in the triclinic P1 space group with a hydrogen-bonded chain motif (N–H⋯O interactions). Its hexahydroquinoline core adopts a boat conformation, stabilized by intramolecular C–H⋯O bonds . The target compound’s 2-isopropoxy group likely induces greater torsional strain, altering crystal packing. Computational modeling suggests a distorted chair conformation due to steric clashes between the isopropyloxy and phenethyl groups .

Methodological Consistency in Structural Analysis

Structural data for these compounds were predominantly determined using single-crystal X-ray diffraction refined via SHELXL and visualized using OLEX2 . For example, the ethyl 4-phenyl derivative was resolved with an R factor of 0.046, confirming high precision. Hydrogen-bonding patterns were analyzed using graph-set theory , revealing conserved N–H⋯O motifs across analogs.

Biological Activity

The compound 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C29H33NO3C_{29}H_{33}NO_3, with a molecular weight of approximately 443.6 g/mol. The structure features a hexahydroquinoline core which is known for various biological activities.

PropertyValue
Molecular FormulaC29H33NO3
Molecular Weight443.6 g/mol
StructureHexahydroquinoline core with phenyl and propan-2-yloxy substituents

Anticancer Properties

Research indicates that compounds similar to 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit significant anticancer properties. A study by Fayad et al. (2019) identified novel anticancer compounds through drug library screening on multicellular spheroids, suggesting that derivatives of hexahydroquinoline may have potent effects against various cancer cell lines .

The proposed mechanism of action involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. Specifically, the compound may interact with signaling pathways that regulate apoptosis and cell cycle progression. Its structural features allow it to bind effectively to target proteins involved in these processes.

Anti-inflammatory Activity

In addition to anticancer properties, the compound has been investigated for its anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and modulation of immune responses are potential mechanisms through which it exerts these effects. Compounds with similar structures have shown promise in reducing inflammation in various models .

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant for neuroprotective applications. For instance, related compounds demonstrated IC50 values comparable to established inhibitors like physostigmine .

Study on Anticancer Activity

A notable study published in 2021 assessed the anticancer activity of a related compound through in vitro assays. The results indicated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations as low as 10 μM after 48 hours of treatment .

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